Ferrocene-1,1'-diacetic acid
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Overview
Description
Ferrocene-1,1’-diacetic acid is an organometallic compound with the chemical formula C14H6FeO4. It is a derivative of ferrocene, which consists of two cyclopentadienyl rings bound to a central iron atom. This compound is known for its reddish-brown crystalline appearance and has various important properties and uses .
Preparation Methods
The preparation of ferrocene-1,1’-diacetic acid typically involves the reaction of ferrocene with acetic anhydride in a suitable solvent. This process includes several reaction and purification steps to obtain the target product . Another method involves the use of bromoferrocene or iodoferrocene as intermediates, followed by monolithiation of ferrocene using t-butyllithium .
Chemical Reactions Analysis
Ferrocene-1,1’-diacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ferricenium derivatives.
Reduction: It can be reduced back to ferrocene under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions are common, where the cyclopentadienyl rings can be functionalized with different substituents
Common reagents used in these reactions include oxidizing agents like ferric chloride and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ferrocene-1,1’-diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organometallic compounds and catalysts.
Medicine: Ferrocene derivatives have shown promise in anticancer, antiviral, and antimicrobial applications.
Mechanism of Action
The mechanism by which ferrocene-1,1’-diacetic acid exerts its effects often involves the production of reactive oxygen species (ROS) through Fenton catalysis. This process generates hydroxyl radicals that can induce oxidative stress in biological systems . The compound’s ability to undergo redox reactions also plays a crucial role in its activity.
Comparison with Similar Compounds
Ferrocene-1,1’-diacetic acid can be compared with other ferrocene derivatives, such as:
Ferrocenedicarboxylic acid: This compound has two carboxylic acid groups and is used as a precursor for various derivatives.
Ferrocene monocarboxylic acid: It has a single carboxylic acid group and is used in similar applications but with different reactivity and properties.
The uniqueness of ferrocene-1,1’-diacetic acid lies in its specific functional groups, which allow for diverse chemical modifications and applications.
Properties
Molecular Formula |
C14H14FeO4 |
---|---|
Molecular Weight |
302.10 g/mol |
IUPAC Name |
2-cyclopenta-1,3-dien-1-ylacetic acid;iron(2+) |
InChI |
InChI=1S/2C7H7O2.Fe/c2*8-7(9)5-6-3-1-2-4-6;/h2*1-4H,5H2,(H,8,9);/q2*-1;+2 |
InChI Key |
NABNVMPAROVNQU-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1CC(=O)O.[CH-]1C=CC=C1CC(=O)O.[Fe+2] |
Origin of Product |
United States |
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